1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
This compound is a thienopyrimidine-dione derivative characterized by a fused thiophene-pyrimidine core substituted with a 2,3-dihydroindole-acetyl group at position 1 and a 2-methylpropyl (isobutyl) chain at position 3. Its structure combines heterocyclic motifs known for diverse pharmacological activities, including kinase inhibition and CNS modulation . The indole moiety may enhance binding to serotonin or dopamine receptors, while the isobutyl group contributes to lipophilicity, influencing bioavailability and blood-brain barrier penetration.
Properties
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-(2-methylpropyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N3O3S/c1-13(2)11-23-19(25)18-16(8-10-27-18)22(20(23)26)12-17(24)21-9-7-14-5-3-4-6-15(14)21/h3-6,8,10,13,18H,7,9,11-12H2,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWCWBYEHRKCQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2C(=[N+](C1=O)CC(=O)N3CCC4=CC=CC=C43)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N3O3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological properties.
Chemical Structure and Properties
This compound can be described by its molecular formula and a molecular weight of approximately 378.47 g/mol. The structure features a thieno[3,2-d]pyrimidine core fused with an indole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance:
- Antitubercular Activity : A related indole-fused compound demonstrated potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 0.4 µg/mL . This suggests that the thieno[3,2-d]pyrimidine derivatives may also possess similar antitubercular properties.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Indole derivative 1 | 0.4 | Antitubercular |
| Indole derivative 2 | 1.6 | Antitubercular |
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it exhibits selective cytotoxicity against certain cancer cells while sparing normal cells. For example:
- Cytotoxicity against Cancer Cell Lines : The compound showed an IC50 value of 15 µM against breast cancer cells (MCF-7), indicating moderate cytotoxicity .
The proposed mechanism of action for compounds in this class includes:
- Inhibition of DNA Synthesis : Similar compounds have been shown to inhibit topoisomerase enzymes involved in DNA replication .
- Interference with Protein Synthesis : The indole moiety may interact with ribosomal RNA, disrupting protein synthesis in bacterial cells .
Case Studies
A notable case study involved the synthesis and evaluation of several indole-based derivatives for their antibacterial properties. The study revealed that modifications to the indole structure significantly influenced antimicrobial potency and selectivity .
Example Case Study:
- Study Title : Synthesis and Biological Evaluation of Indole Derivatives
- Findings : Compounds were screened against Staphylococcus aureus and Escherichia coli, with some derivatives showing MICs below 5 µg/mL against resistant strains.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a lead molecule in the development of new therapeutic agents. Its structural features enable it to interact with various biological targets:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The thieno[3,2-d]pyrimidine moiety is known for its ability to inhibit specific kinases involved in cancer progression.
- Anti-inflammatory Properties : The indole derivatives are often associated with anti-inflammatory activities. Research indicates that compounds with similar structures can modulate inflammatory pathways effectively.
Case Studies
- In Vitro Studies : A study published in Pharmaceuticals evaluated the biological activity of compounds similar to our target molecule. The results indicated significant inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes .
- Molecular Docking Studies : Molecular docking simulations have been utilized to predict the binding affinity of the compound with various targets such as protein kinases and receptors involved in cancer and inflammation pathways. These studies suggest favorable interactions that could translate into therapeutic efficacy .
Synthetic Methodologies
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have allowed for more efficient routes to obtain this compound, which is essential for scaling up production for clinical trials.
| Study Type | Target | Result |
|---|---|---|
| In Vitro Assay | Cancer Cell Lines | Cytotoxic effects observed |
| Enzyme Inhibition | COX/LOX | Significant inhibition reported |
| Molecular Docking | Protein Kinases | Favorable binding interactions |
Synthetic Routes Comparison
| Route Description | Yield (%) | Comments |
|---|---|---|
| Nucleophilic substitution | 75 | Effective for generating core structure |
| Cyclization methods | 65 | Requires optimization for higher yields |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Thienopyrimidine-dione Family
A closely related analogue, 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (), replaces the isobutyl group with a 2-(thiophen-2-yl)ethyl substituent at position 3. Key differences include:
In contrast, the isobutyl group in the target compound improves membrane permeability, making it more suitable for central nervous system targets .
Functional Group Variations in Heterocyclic Derivatives
describes pyrimidinone derivatives with tetrazole and coumarin substituents (e.g., compounds 4i and 4j). These compounds exhibit distinct functionalization:
Coumarin-containing derivatives (e.g., 4i ) may exhibit fluorescence, enabling imaging applications, while tetrazole groups (e.g., 4j ) enhance metabolic stability by mimicking carboxylic acids without ionization . The target compound’s indole-acetyl group, however, offers a balance between receptor affinity and synthetic accessibility.
Research Findings and Limitations
- Binding Affinity : The target compound’s indole moiety shows >50% inhibition in preliminary serotonin receptor binding assays, outperforming ’s thiophene analogue (<30% inhibition) in CNS models .
- Synthetic Complexity : The target compound requires multi-step synthesis (7 steps, 22% yield), while ’s derivatives employ modular Ugi-azide reactions (3 steps, 60–75% yields) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
